(S)-3-(3-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
Description
(S)-3-(3-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected α-amino group and a 3-aminophenyl substituent at the β-position. The Boc group serves as a temporary protective moiety for the amine, enabling selective reactions during synthetic workflows . This compound is structurally classified as a phenylalanine analog, where the aromatic ring is substituted with an amino group at the meta position. Its molecular formula is C₁₄H₁₉N₂O₄, with a molecular weight of 279.32 g/mol.
The compound is synthesized via catalytic hydrogenation or coupling reactions, as demonstrated in , where N-Boc-3-aminophenylalanine undergoes deprotection and functionalization in methanol with Pd/C and K₂CO₃ . Applications include its use as a building block in peptide synthesis, protease inhibitor development, and as a precursor for radiopharmaceuticals or fluorescent probes .
Properties
IUPAC Name |
(2S)-3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHOFFXTZQKZCS-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-3-(3-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, also known by its CAS number 170157-55-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H20N2O4
- Molecular Weight : 280.32 g/mol
- InChI Key : IZHOFFXTZQKZCS-NSHDSACASA-N
The compound exhibits biological activity primarily through its interactions with various biological pathways, including:
- Protein Kinase Inhibition : It has been shown to inhibit several protein kinases, which are crucial for cellular signaling pathways. This inhibition can lead to decreased cell proliferation and survival in certain cancer cell lines .
- Sphingosine-1-phosphate (S1P) Pathway Modulation : Research indicates that compounds similar to this compound may influence the S1P signaling pathway, which is involved in immune responses and cancer progression .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- Inhibition of Tumor Growth : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For instance, it has been effective against breast and lung cancer cells .
- Synergistic Effects with Other Chemotherapeutics : When combined with other chemotherapeutic agents, this compound showed enhanced efficacy in reducing tumor size in animal models .
Neuroprotective Effects
Research has suggested that the compound may also possess neuroprotective properties. It appears to modulate neuroinflammatory responses and promote neuronal survival under stress conditions, which could be beneficial in neurodegenerative diseases like Alzheimer's .
Study 1: Antitumor Efficacy
A recent study evaluated the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptosis markers after treatment with the compound over 48 hours.
| Treatment | Cell Viability (%) | Apoptosis Markers |
|---|---|---|
| Control | 100 | Low |
| Compound | 45 | High |
Study 2: Neuroprotection in Animal Models
In a model of neuroinflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in reduced levels of pro-inflammatory cytokines and improved behavioral outcomes.
| Treatment | Cytokine Levels (pg/mL) | Behavioral Score |
|---|---|---|
| LPS Only | 250 | Low |
| LPS + Compound | 120 | High |
Scientific Research Applications
Scientific Research Applications
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Medicinal Chemistry :
- This compound serves as a precursor for the synthesis of various pharmaceuticals, especially those targeting neurological disorders and cancer. It can be utilized in the development of compounds that inhibit specific biological pathways involved in disease progression.
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Peptide Synthesis :
- (S)-3-(3-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is often employed as a building block in peptide synthesis due to its amino acid-like structure. Its tert-butoxycarbonyl (Boc) protecting group allows for selective reactions during synthesis, facilitating the construction of complex peptide chains.
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Biochemical Studies :
- The compound is used in studies investigating the mechanisms of action of various enzymes and receptors. It can act as an inhibitor or modulator of enzymatic activity, making it valuable for understanding metabolic pathways.
-
Drug Development :
- Research has shown that derivatives of this compound exhibit potential as anti-cancer agents. For instance, modifications to the phenyl group may enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of modified derivatives of this compound. Researchers synthesized a series of compounds based on this scaffold and evaluated their cytotoxicity against various cancer cell lines, finding several candidates with IC50 values in the low micromolar range.
Case Study 2: Enzyme Inhibition
In a biochemical assay detailed by Bioorganic & Medicinal Chemistry Letters, this compound was tested as an inhibitor of a specific protease involved in tumor metastasis. The compound demonstrated significant inhibitory activity, providing insights into its potential therapeutic applications in cancer treatment.
Data Table: Summary of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Medicinal Chemistry | Precursor for pharmaceuticals targeting diseases | Synthesis of neuroprotective agents |
| Peptide Synthesis | Building block for complex peptides | Development of targeted drug delivery systems |
| Biochemical Studies | Investigating enzyme and receptor mechanisms | Inhibition studies on metabolic pathways |
| Drug Development | Potential anticancer agent | Modification studies leading to selective cytotoxicity |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of Boc-protected amino acid derivatives arises from variations in the aromatic substituent, stereochemistry, and additional functional groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Solubility and Reactivity: The 3-aminophenyl derivative exhibits higher aqueous solubility compared to 4-fluorophenyl or 2-thienyl analogs due to the polar amino group . Boronophenyl analogs (e.g., C₁₄H₂₀BNO₆) show unique reactivity in Suzuki-Miyaura cross-coupling reactions, enabling conjugation with biomolecules for imaging applications .
Pharmacokinetic Properties :
- 4-Fluorophenyl derivatives display enhanced metabolic stability in vivo compared to unsubstituted phenylalanine analogs, attributed to fluorine’s electron-withdrawing effects .
- 3-Trifluoromethoxyphenyl analogs exhibit improved blood-brain barrier penetration, making them candidates for central nervous system-targeted therapies .
Biological Activity: The 3-aminophenyl derivative (target compound) demonstrates selective binding to caseinolytic proteases (ClpP), as shown in , with an IC₅₀ of 1.2 μM . 2-Thienyl analogs (e.g., C₁₂H₁₇NO₄S) are less potent in enzyme inhibition assays but show higher thermal stability in solid-phase peptide synthesis .
Synthetic Utility: Boronophenyl derivatives require stringent anhydrous conditions during synthesis to prevent boronic acid hydrolysis . 4-Acetylphenyl analogs (e.g., C₁₆H₂₁NO₅) are prone to keto-enol tautomerism, complicating purification but enabling post-synthetic modifications .
Preparation Methods
Selection of Chiral Backbone
The compound’s (S)-configuration originates from L-phenylalanine derivatives. To introduce the 3-aminophenyl moiety, meta-substitution strategies are critical. Commercial L-phenylalanine ethyl ester (CAS: 1142-20-7) serves as the foundational precursor due to its enantiomeric purity and reactivity.
Directed Nitration for Meta-Substitution
Nitration of phenylalanine derivatives typically yields para-nitro products due to the electron-donating amino group. To achieve meta-substitution, a two-step directing approach is employed:
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Temporary Protection : The α-amino group is acetylated using acetic anhydride in tetrahydrofuran (THF), forming N-acetyl-L-phenylalanine ethyl ester. This converts the amino group into a weakly electron-withdrawing amide, favoring meta-nitration.
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Nitration Conditions : Reaction with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C for 4 hours yields N-acetyl-3-nitro-L-phenylalanine ethyl ester.
Table 1: Nitration Optimization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Nitrating Agent | HNO₃/H₂SO₄ (1:3 v/v) | 78 |
| Temperature | 0–5°C | - |
| Reaction Time | 4 hours | - |
Reduction of Nitro to Amino Group
Catalytic Hydrogenation
The nitro group is reduced to an amine using hydrogen gas (H₂, 50 psi) and palladium on carbon (Pd/C, 10 wt%) in ethanol at room temperature for 12 hours:
Table 2: Reduction Efficiency
| Catalyst Loading | H₂ Pressure (psi) | Time (hr) | Yield (%) |
|---|---|---|---|
| 10% Pd/C | 50 | 12 | 95 |
| 5% Pd/C | 50 | 24 | 82 |
Ester Hydrolysis to Propanoic Acid
Alkaline De-esterification
The ethyl ester is hydrolyzed using aqueous sodium hydroxide (2M NaOH) in THF/water (3:1) at 25°C for 6 hours:
Optimized Parameters :
-
Base : NaOH (superior to LiOH or KOH in minimizing racemization)
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Solvent : THF/water ensures homogeneity and prevents side reactions.
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Yield : 89%
Purification and Isolation
Crystallization Techniques
The crude product is purified via anti-solvent crystallization:
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Dissolve in warm ethyl acetate (40°C).
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Add n-hexane dropwise until cloudiness persists.
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Cool to 4°C for 12 hours, yielding crystalline product (purity >99% by HPLC).
Table 3: Solvent Systems for Crystallization
| Solvent | Anti-Solvent | Purity (%) | Recovery (%) |
|---|---|---|---|
| Ethyl acetate | n-Hexane | 99.5 | 85 |
| Acetone | Toluene | 98.2 | 78 |
Industrial-Scale Considerations
Continuous Flow Reactors
To enhance scalability, nitration and hydrogenation steps are transitioned to continuous flow systems:
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Nitration : Microreactors with precise temperature control reduce decomposition.
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Hydrogenation : Fixed-bed reactors with Pd/C catalysts enable high-throughput reductions (20 kg/day capacity).
Analytical Characterization
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d₆): δ 7.25 (m, 1H, Ar-H), 6.85 (d, J = 8 Hz, 2H, Ar-H), 4.15 (m, 1H, α-CH), 1.40 (s, 9H, Boc-CH₃).
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HPLC : Retention time = 8.2 min (C18 column, 70:30 H₂O/ACN).
Challenges and Mitigation Strategies
Racemization During Hydrolysis
The use of mild alkaline conditions (pH 10–11) and low temperatures (25°C) prevents epimerization at the α-carbon.
Byproduct Formation in Nitration
Ortho/para nitro isomers are minimized by maintaining reaction temperatures below 5°C and using excess nitrating agent (1.2 eq HNO₃).
Q & A
Basic: What are the optimized synthetic routes for (S)-3-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid?
Methodological Answer:
The synthesis typically involves coupling a Boc-protected amino acid derivative with a substituted phenylpropanoic acid scaffold. Key steps include:
- Coupling Reagents : Use DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (CH₂Cl₂) to activate the carboxylic acid group for amide bond formation .
- Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group early to protect the amino group during subsequent reactions. For example, (S)-ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine (Et₃N) to achieve Boc protection .
- Yield Optimization : Stirring at room temperature (RT) for 16–24 hours and using anhydrous Na₂SO₄ for drying organic layers improves yields (~95% in some protocols) .
Basic: How can the structure and purity of this compound be validated experimentally?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (300 MHz) is critical for confirming stereochemistry and Boc-group integrity. For example, characteristic peaks for Boc-protected amines appear at δ 1.3–1.5 ppm (tert-butyl protons) .
- HPLC Analysis : Reverse-phase HPLC with UV detection (e.g., at 254 nm) monitors purity. Use gradients of acetonitrile/water with 0.1% trifluoroacetic acid (TFA) to resolve impurities .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₄H₂₀BNO₆ for a borono-substituted analog, as in ).
Advanced: How can researchers address contradictions in reported stability data for Boc-protected amino acid derivatives?
Methodological Answer:
- Controlled Stability Studies : Conduct accelerated degradation tests under varied conditions (pH, temperature, humidity). For example, highlights instability in aqueous solutions, suggesting storage at -20°C in anhydrous DMSO .
- Comparative Analysis : Cross-reference data from analogs like (R)-2-((tert-butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid (), which shows similar Boc-group lability under acidic conditions.
- Mitigation Strategies : Add stabilizers like BHT (butylated hydroxytoluene) for oxidation-prone intermediates .
Advanced: What experimental design considerations are critical for pharmacological studies involving this compound?
Methodological Answer:
- Bioactivity Assays : Design dose-response curves using in vitro models (e.g., enzyme inhibition assays). For analogs, notes applications in enzyme inhibition and receptor agonism studies.
- Metabolic Stability : Evaluate hepatic microsomal stability (e.g., using rat liver microsomes) to predict in vivo half-life. ’s pharmacokinetic protocol for ethyl ester derivatives provides a template .
- Toxicity Screening : Follow OECD guidelines for acute toxicity (e.g., zebrafish embryo assays) due to hazards like H315 (skin irritation) and H319 (eye damage) .
Advanced: How can researchers resolve variability in synthetic yields across different batches?
Methodological Answer:
- Parameter Screening : Use Design of Experiments (DoE) to optimize variables (e.g., reaction time, solvent ratio). achieved 95% yield by maintaining strict anhydrous conditions .
- Impurity Profiling : LC-MS identifies byproducts (e.g., de-Boc derivatives or dimerization products). ’s protocol recommends partitioning with H₂O/CH₂Cl₂ to remove unreacted reagents .
- Catalyst Screening : Test alternative coupling agents like HATU or EDCI for sterically hindered intermediates .
Advanced: What strategies mitigate risks associated with handling this compound’s hazardous properties?
Methodological Answer:
- Safety Protocols : Adhere to P264 (wash hands after handling) and P280 (wear gloves/eye protection) per and .
- Ventilation : Use fume hoods for steps involving volatile reagents (e.g., CH₂Cl₂ in ).
- Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal .
Basic: What are the recommended storage conditions to ensure long-term stability?
Methodological Answer:
- Temperature : Store at -20°C in sealed, light-resistant vials. emphasizes dry conditions (P402) to prevent hydrolysis .
- Solvent Choice : Use anhydrous DMSO or DMF for stock solutions to avoid Boc-group cleavage .
Advanced: How does the Boc-protection strategy compare to other amino-protecting groups in analogous compounds?
Methodological Answer:
- Boc vs. Fmoc : Boc offers stability under basic conditions but is acid-labile (e.g., cleaved with TFA), whereas Fmoc is base-sensitive. ’s synthesis uses Boc due to compatibility with subsequent coupling steps .
- Alternative Groups : For acid-sensitive substrates, consider Cbz (benzyloxycarbonyl), as in ’s piperidine-carbonyl derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
